molecular formula C10H13N5O4 B119199 9-(2-Acetoxyethoxymethyl)guanine CAS No. 102728-64-3

9-(2-Acetoxyethoxymethyl)guanine

Cat. No. B119199
M. Wt: 267.24 g/mol
InChI Key: DMHAXLGAKQREIL-UHFFFAOYSA-N
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Description

“9-(2-Acetoxyethoxymethyl)guanine” is a chemical compound with the molecular formula C10H13N5O4 and a molecular weight of 267.24 . It is also known as "Acyclovir Impurity A" .


Synthesis Analysis

The synthesis of “9-(2-Acetoxyethoxymethyl)guanine” can be achieved by reacting the sodium salt of N2-acetylguanine with 2-acetoxyethoxymethyl bromide . The reaction mixture obtained can be separated on a silica gel column and washed first with chloroform and then with chloroform/2% methanol .


Molecular Structure Analysis

The molecular structure of “9-(2-Acetoxyethoxymethyl)guanine” contains a total of 33 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(2-Acetoxyethoxymethyl)guanine” include a melting point of 242-244°C (dec.), a boiling point of 565.4°C at 760 mmHg, a density of 1.61±0.1 g/cm3 (Predicted), and a refractive index of 1.686 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Protocols : A study by Yongxian (2015) established a feasible synthetic protocol for 9-[(2,3-Dihydroxypropoxy)methyl]guanine, a substance related to ganciclovir. This protocol could serve as a reference for the quality control of ganciclovir (Ding Yongxian, 2015).
  • Novel Derivative Synthesis : Ikaunieks and Madre (2003) synthesized novel S- and N(7)-substituted derivatives of 2-acetamido-9-(2-acetoxyethoxymethyl)-6-oxo-8-thioxopurine, demonstrating the versatility of this compound in creating modified guanine derivatives (M. Ikaunieks & M. Madre, 2003).
  • Regioselective Synthesis : Geen, Kincey, and Spoors (2001) focused on the regioselective alkylation of guanines, using 2-acetoxy-4-benzoyloxymethyltetrahydrofuran, showing the application in synthesizing antiviral agents like famciclovir and penciclovir (Geen, Kincey, & Spoors, 2001).

Applications in Medicine and Biology

  • Radio Synthesis for Gene Therapy : Shiue et al. (2001) developed a simplified one-pot synthesis of 9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine for gene therapy, highlighting its potential in medical imaging and diagnostics (G. Shiue et al., 2001).
  • Guanine Tautomers in DNA : Research by Gorb et al. (2005) on the thermodynamics and kinetics of intramolecular proton transfer in Guanine, including its tautomers, provides insight into its stability and interactions in DNA (L. Gorb et al., 2005).

Chemical Analysis and Properties

  • Vibrational Spectra and Optical Properties : A study by Rajamani and Muthu (2013) on the vibrational spectra and optical properties of 9-[(2-hydroxyethoxy) methyl]guanine molecule offers insights into its physical and chemical characteristics important for various applications (T Rajamani & S. Muthu, 2013).
  • Redox Potential Modifications : Research by Pakiari, Dehghanpisheh, and Haghighi (2015) explored how to modify the redox potential of guanine, a crucial aspect in applications like biosensors and electrochemical DNA studies (A. H. Pakiari, E. Dehghanpisheh, & B. Haghighi, 2015).

Safety And Hazards

“9-(2-Acetoxyethoxymethyl)guanine” is classified as a Category 2 germ cell mutagen. It is suspected of causing genetic defects. Safety measures include wearing suitable protective clothing and gloves, ensuring adequate ventilation, and avoiding dust formation, breathing mist, gas, or vapors .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAXLGAKQREIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145470
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Acetoxyethoxymethyl)guanine

CAS RN

102728-64-3
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-(2-ACETOXYETHOXYMETHYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Cavallo, R Cini, J Kobe, LG Marzilli… - Journal of the Chemical …, 1991 - pubs.rsc.org
By reaction of Zeise's salt with selected, N(9)-alkylated, guanine derivatives L [9-(2-hydroxyethoxymethyl)guanine, acyclovir, L1; 9-(2-acetoxyethoxymethyl)guanine, monoacetylacyclovir…
Number of citations: 17 pubs.rsc.org
H MATSUMOTO, C KANEKO, K YAMADA… - Chemical and …, 1988 - jstage.jst.go.jp
A convenient and economical synthesis of 9-(2-hydroxyethoxymethyl) guanine (1, acyclovir, Zovirax, or acyclic guanosine: an antiherpetic agent) from guanine was developed via N2, 0-…
Number of citations: 67 www.jstage.jst.go.jp
D Singh, MJ Wani, A Kumar - The Journal of Organic Chemistry, 1999 - ACS Publications
Regioselective alkylation of guanine, a long-lasting challenge, has been overcome by understanding the role of acids as catalyst in the coupling reaction of DAG (10) with OBDDA (11). …
Number of citations: 41 pubs.acs.org
YH Kim, JY Kim, CH Lee - Chemistry Letters, 1988 - journal.csj.jp
Acyclic nucleosides, ((1,3-bis(benzyloxy)-2-propoxy) methyl)-2-thio-pyrimidine, -uracil, -2-thiouracil, and -2-thioadenine, and (2-acetoxyethoxy methyl)-2-thioadenine, -2-thiopyrimidine, -…
Number of citations: 13 www.journal.csj.jp
S Belyakov, M Ikaunieks, M Madre - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C18H19N5O7S, can be considered as a synthetic analogue of nucleosides. The molecule displays an anti conformation. The occurrence of N—H⋯O hydrogen …
Number of citations: 2 scripts.iucr.org
KIM Yong Hae, KIM Joong Young, LEE Chun Ho - Chemistry Letters - jlc.jst.go.jp
Q П a) Isolated yields. b) The ratio of N-and N-substituted isomers which were separated each other. c) The ratio was determined by HPLC. prédominent alkylation at N-position of …
Number of citations: 0 jlc.jst.go.jp
MA Madre, RA Zhuk, MY Lidak - Pharmaceutical Chemistry Journal, 1985 - Springer
We studied the silyl method of alkylation of guanine, which up till now has not been widely applied for the synthesis of guanine derivatives, and already when we were carrying out the …
Number of citations: 1 link.springer.com
H Gao, AK Mitra - Synthetic Communications, 2001 - Taylor & Francis
High-yield regioselective synthesis of 9-[(2-hydroxyethoxy) methyl]guanine (Acyclovir 1, Scheme 1 ) was achieved from guanine via trisilylated guanine. N 2 -acylacyclovir 9a–9b were …
Number of citations: 19 www.tandfonline.com
S Grabner, J Plavec, N Bukovec, D Di Leo… - Journal of the …, 1998 - pubs.rsc.org
The hybrid drug [Pt(en)(acv)2]2+ (en = 1,2-diaminoethane) has been prepared by direct reaction between acyclovir [9-(2-hydroxyethoxymethyl)guanine (acv), a nucleoside analog with …
Number of citations: 33 pubs.rsc.org
M Zhong - 2004 - search.proquest.com
(a) The Robins reagent [2-acetamido-6-O-(diphenylcarbamoyl) purine] was utilized for glycosylation under Lewis acid conditions. Regioselectivity of glycosylation depends on the …
Number of citations: 3 search.proquest.com

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